
5-Carbamoyl-1-phenyl-1H-pyrazol-3-carbonsäure
Übersicht
Beschreibung
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C11H9N3O3 It is characterized by the presence of a pyrazole ring substituted with a phenyl group, a carbamoyl group, and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is Factor XIa (FXIa), a key enzyme in the coagulation cascade . FXIa is suggested as a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
Mode of Action
The compound interacts with FXIa by forming direct hydrogen bonds with specific residues in the FXIa backbone . This interaction inhibits the enzymatic activity of FXIa, thereby preventing the conversion of Factor IX to Factor IXa, a crucial step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXIa, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid disrupts the intrinsic pathway of the coagulation cascade . This prevents the formation of a fibrin clot, which is the final product of the cascade. The downstream effect is a reduction in thrombosis, which is the formation of harmful blood clots .
Result of Action
The molecular effect of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid’s action is the inhibition of FXIa, which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in platelet activation and aggregation, thereby preventing the formation of blood clots .
Biochemische Analyse
Biochemical Properties
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a privileged fragment for the discovery of Factor XIa (FXIa) inhibitors, which are crucial in anticoagulant drug discovery . The compound interacts with FXIa by forming hydrogen bonds with specific amino acids in the enzyme’s active site, thereby inhibiting its activity. This interaction highlights the compound’s potential in modulating biochemical pathways related to blood coagulation.
Cellular Effects
The effects of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an FXIa inhibitor suggests that it can modulate pathways involved in thrombosis and hemostasis . Additionally, the compound’s impact on gene expression and cellular metabolism could be linked to its ability to inhibit specific enzymes, thereby altering the cellular environment and metabolic flux.
Molecular Mechanism
At the molecular level, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit FXIa involves the formation of hydrogen bonds with amino acids such as Tyr58B and Thr35 in the enzyme’s backbone . This binding interaction effectively blocks the enzyme’s activity, preventing the propagation of the coagulation cascade. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid can vary over time. Studies have shown that the compound remains stable under normal storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation.
Dosage Effects in Animal Models
The effects of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits FXIa without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is involved in metabolic pathways related to enzyme inhibition and metabolic regulation. The compound interacts with enzymes such as FXIa, altering their activity and subsequently affecting metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis, highlighting the compound’s potential in modulating biochemical pathways.
Transport and Distribution
Within cells and tissues, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution profile is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its molecular targets . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
5-methyl-1H-pyrazole-3-carboxylic acid: A related compound with a methyl group instead of a carbamoyl group.
Uniqueness
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, carbamoyl group, and carboxylic acid group makes it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBSCKYDNNCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


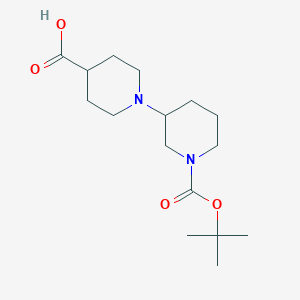
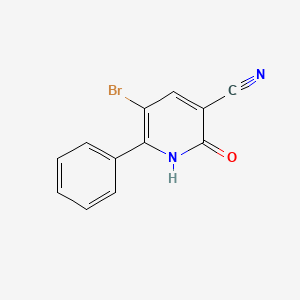

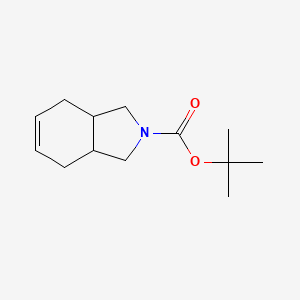

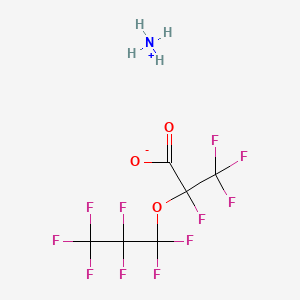
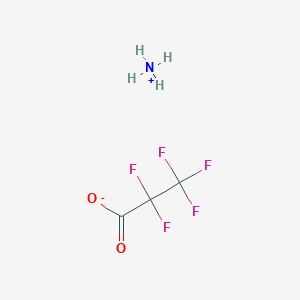
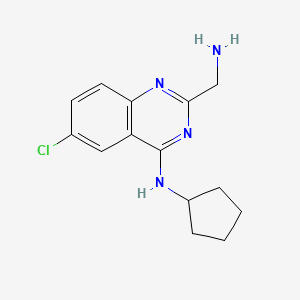
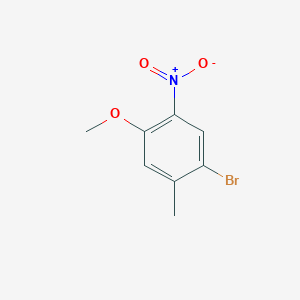


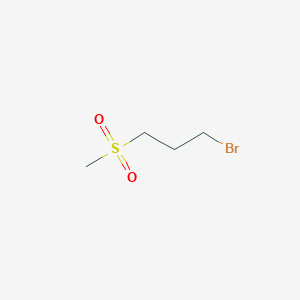
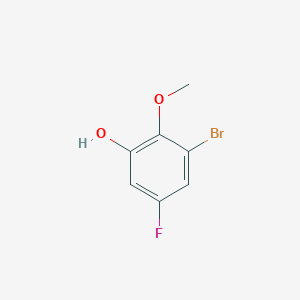
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
